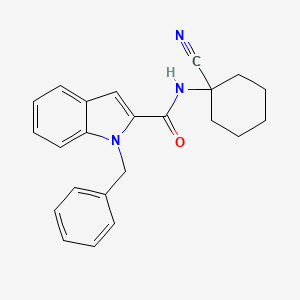
1-benzyl-N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide, also known as BTCP, is a synthetic compound that belongs to the class of indole-based designer drugs. It was first synthesized in the 1990s and has since been used in scientific research to investigate its potential therapeutic properties.
作用機序
1-benzyl-N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide acts as a potent inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting DAT, this compound increases the concentration of dopamine in the brain, leading to the activation of the reward pathway and the induction of euphoria. Additionally, this compound has been shown to have affinity for other neurotransmitter transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET), which may contribute to its effects.
Biochemical and Physiological Effects
In addition to its effects on neurotransmitter transporters, this compound has been shown to have other biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause hyperthermia and seizures at high doses. This compound has also been shown to induce oxidative stress and apoptosis in neuronal cells, which may contribute to its neurotoxic effects.
実験室実験の利点と制限
One advantage of using 1-benzyl-N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide in lab experiments is its potency and selectivity for DAT, which makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, its neurotoxic effects and potential for abuse limit its use in animal and human studies. Additionally, the synthesis of this compound is complex and requires specialized equipment and expertise, which may limit its availability for research purposes.
将来の方向性
For research on 1-benzyl-N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide include investigating its potential use as a therapeutic agent for neurological disorders, as well as studying its effects on other neurotransmitter systems and their interactions. Additionally, further research is needed to elucidate the mechanisms underlying its neurotoxic effects and to develop safer and more selective analogs for use in research and potential clinical applications.
合成法
The synthesis of 1-benzyl-N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide involves the reaction of 1-cyanocyclohexylamine with 2-benzylindole-3-carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound.
科学的研究の応用
1-benzyl-N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide has been used in scientific research to investigate its potential therapeutic properties, particularly as an analgesic and anesthetic agent. It has also been studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, this compound has been used in studies on drug abuse and addiction, as it has been shown to have similar effects to other drugs of abuse, such as cocaine and amphetamines.
特性
IUPAC Name |
1-benzyl-N-(1-cyanocyclohexyl)indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O/c24-17-23(13-7-2-8-14-23)25-22(27)21-15-19-11-5-6-12-20(19)26(21)16-18-9-3-1-4-10-18/h1,3-6,9-12,15H,2,7-8,13-14,16H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMBYNNNINUWES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)C2=CC3=CC=CC=C3N2CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chloro-4-fluorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2825396.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2825399.png)

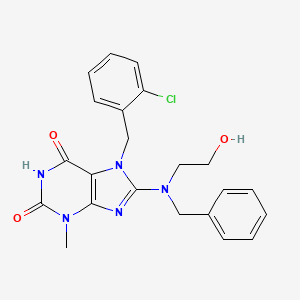
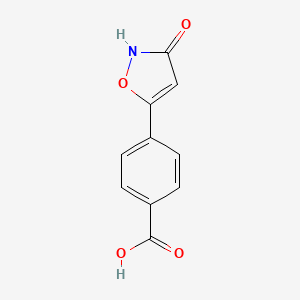
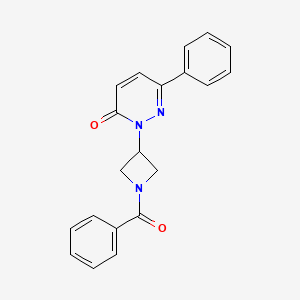
![3-chloro-4-fluoro-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2825408.png)
![1-(chloromethyl)-4-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2825409.png)
![N-(4-isopropylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2825410.png)
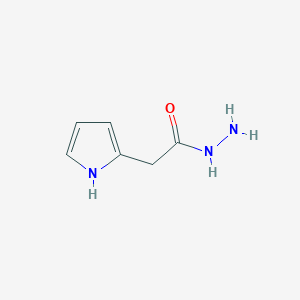
![6,7-dimethoxy-3-(4-methoxybenzyl)-2-[(2-methylbenzyl)sulfanyl]-4(3H)-quinazolinimine](/img/structure/B2825413.png)
![N-(2-ethoxybenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2825414.png)
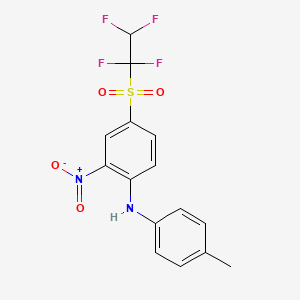
![N-(3-acetylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2825418.png)